[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol
CAS No.:
Cat. No.: VC13425477
Molecular Formula: C11H16ClN3OS
Molecular Weight: 273.78 g/mol
* For research use only. Not for human or veterinary use.
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol -](/images/structure/VC13425477.png)
Specification
Molecular Formula | C11H16ClN3OS |
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Molecular Weight | 273.78 g/mol |
IUPAC Name | [1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanol |
Standard InChI | InChI=1S/C11H16ClN3OS/c1-17-11-13-9(12)6-10(14-11)15-5-3-2-4-8(15)7-16/h6,8,16H,2-5,7H2,1H3 |
Standard InChI Key | JYFLWHDVLPJPCG-UHFFFAOYSA-N |
SMILES | CSC1=NC(=CC(=N1)Cl)N2CCCCC2CO |
Canonical SMILES | CSC1=NC(=CC(=N1)Cl)N2CCCCC2CO |
Introduction
Structural Characterization and Molecular Properties
The compound’s molecular formula is C₁₁H₁₆ClN₃OS, with a molecular weight of 273.78 g/mol. Its IUPAC name, [1-(6-chloro-2-(methylsulfanyl)pyrimidin-4-yl)piperidin-2-yl]methanol, reflects the substitution pattern:
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Pyrimidine ring: Chlorine at C6, methylthio (-SMe) at C2.
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Piperidine ring: Methanol (-CH₂OH) at C2.
Key Structural Features:
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Pyrimidine Core: The electron-withdrawing chlorine and sulfur-containing methylthio group enhance electrophilicity, facilitating nucleophilic substitution reactions .
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Piperidine-Methanol Moiety: The hydroxymethyl group introduces polarity, improving aqueous solubility compared to non-hydroxylated analogs .
Table 1: Comparative Molecular Properties of Related Pyrimidine-Piperidine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
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[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]methanol | C₁₁H₁₆ClN₃OS | 273.78 | -OH at piperidine C3 |
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)piperidin-3-amine | C₁₀H₁₅ClN₄S | 258.77 | -NH₂ at piperidine C3 |
4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanol | C₁₇H₁₉ClN₃OS | 349.87 | Phenyl-methanol at pyrimidine C5 |
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis involves multi-step organic reactions, as inferred from analogous compounds :
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Pyrimidine Ring Formation:
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Piperidine Functionalization:
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Purification:
Table 2: Representative Synthetic Conditions and Yields
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | SₙAr Substitution | NaSMe, DMF, 80°C | 65–75 |
2 | Amine Coupling | Pd(OAc)₂, Xantphos, K₃PO₄ | 50–60 |
3 | Reduction | NaBH₄, MeOH, 0°C | 70–80 |
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
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¹H NMR (CDCl₃):
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IR (KBr):
Solubility and Stability
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